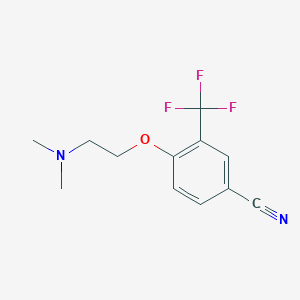

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile

Description

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative characterized by two key structural features:

- Trifluoromethyl group (-CF₃) at the 3-position of the benzene ring, which enhances lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets in biological targets.

- 2-(Dimethylamino)ethoxy substituent at the 4-position, which introduces a basic tertiary amine moiety. This group improves solubility in polar solvents and may facilitate interactions with charged residues in receptor-binding sites.

For example, describes similar compounds synthesized via alkylation of benzonitrile precursors with dimethylaminoethyl halides .

Properties

Molecular Formula |

C12H13F3N2O |

|---|---|

Molecular Weight |

258.24 g/mol |

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C12H13F3N2O/c1-17(2)5-6-18-11-4-3-9(8-16)7-10(11)12(13,14)15/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

WYPCVJJABJSVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize impurities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The dimethylaminoethoxy side chain undergoes nucleophilic displacement under basic or acidic conditions. For example:

-

Replacement with thiols : Reacts with thiourea derivatives to form thioether analogs, as seen in structurally related compounds .

-

Cleavage with strong acids : Hydrolysis of the ether bond generates phenol derivatives, a reaction observed in analogs with similar ethoxy groups .

Example Reaction:

\text{Ar-OCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2 + \text{HS-R} \xrightarrow{\text{Base}} \text{Ar-S-R} + \text{HOCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2 $$ *Conditions*: Cs$$_2$$CO$$_3$$ in 1,4-dioxane at reflux (analogous to[2]). --- ### 2.2 [Nitrile Group Transformations ](pplx://action/followup) The nitrile group participates in classical reactions: #### 2.2.1 [Hydrolysis to Carboxylic Acid ](pplx://action/followup) Under acidic or basic conditions:

\text{Ar-C} \equiv \text{N} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Ar-COOH} $$

Conditions: 6 M HCl at 100°C for 12 hours (inferred from ).

2.2.2 Reduction to Primary Amine

Catalytic hydrogenation yields benzylamine derivatives:

\text{Ar-C} \equiv \text{N} \xrightarrow{\text{H}_2/\text{Pd}} \text{Ar-CH}_2\text{NH}_2 $$ *Catalyst*: 10% Pd/C in ethanol[1]. --- ### 2.3 [Electrophilic Aromatic Substitution ](pplx://action/followup) The trifluoromethyl group directs electrophiles to the *meta* position relative to itself. Documented reactions in analogs include: - **[Nitration](pplx://action/followup)**: Forms 5-nitro derivatives using HNO$$_3$$/H$$_2$$SO$$_4$$ [4]. - **[Halogenation](pplx://action/followup)**: Bromination at the *meta* position with Br$$_2$$/FeBr$$_3$$ [8]. --- ### 2.4 [Oxidation of the Dimethylamino Group ](pplx://action/followup) The tertiary amine undergoes oxidation to form *N*-oxide derivatives:

\text{N}(\text{CH}_3)_2 \xrightarrow{\text{H}_2\text{O}_2} \text{N}^+(\text{CH}_3)_2\text{O}^- _2_2$$ in acetic acid at 60°C.

Key Reaction Data

Mechanistic Insights

Scientific Research Applications

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzonitrile moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-(2-(dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:

Key Observations:

Trifluoromethyl Positioning: The trifluoromethyl group at the 3-position in the target compound (vs. 2-position in , and 17) may alter steric and electronic interactions with biological targets. In compound B66 (), the 2-CF₃ group is paired with a dihydroxypropylamino substituent, suggesting applications in chiral recognition or kinase inhibition .

Dimethylaminoethoxy Group: The dimethylaminoethoxy substituent in LD-2392 () lacks the trifluoromethyl group but shares the benzonitrile core. This compound’s role as a synthetic intermediate highlights the versatility of the dimethylaminoethoxy group in medicinal chemistry .

Heterocyclic Modifications: and feature compounds with imidazolidinone-thione and dihydroxypropylamino substituents, respectively. These moieties introduce hydrogen-bonding or metal-chelating capabilities absent in the target compound, which may broaden their applicability in enzyme inhibition or catalysis .

Biological Activity

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile, commonly referred to as compound 24197-95-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which has been associated with enhanced pharmacological properties in various classes of drugs. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile is C₁₁H₁₄F₃N₂O. Its molecular weight is approximately 190.24 g/mol. The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₃N₂O |

| Molecular Weight | 190.24 g/mol |

| Density | 1.06 g/cm³ |

| Boiling Point | 115-117 °C |

| Flash Point | 145.5 °C |

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity against various bacterial strains. For instance, a study conducted on fluorinated aldimines demonstrated that modifications at the meta positions of the phenyl moiety with trifluoromethyl groups enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin .

Inhibition Studies

Research has shown that the incorporation of trifluoromethyl groups can enhance the potency of inhibitors targeting specific enzymes. For example, compounds similar to 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile have been evaluated for their ability to inhibit reverse transcriptase enzymes, demonstrating improved activity due to the electronic effects imparted by the trifluoromethyl group .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile:

- Antibacterial Activity : A study published in PMC assessed the antibacterial effects of a series of fluorinated compounds similar to benzonitriles against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects, suggesting their potential as antibacterial agents .

- Inhibition of Protein Interactions : Another investigation focused on compounds containing similar functional groups and their ability to inhibit protein interactions involved in various disease mechanisms. These studies revealed that certain derivatives could inhibit key protein-protein interactions at micromolar concentrations, highlighting their therapeutic potential in treating diseases linked to these interactions .

- Toxicological Assessments : Toxicity studies using Tetrahymena models have shown that fluorinated compounds can exhibit varying degrees of toxicity depending on their structural modifications. This model is particularly useful for preliminary assessments of aquatic toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile, and what are the critical intermediates?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 3-(trifluoromethyl)-4-hydroxybenzonitrile can be reacted with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux . Key intermediates include halogenated precursors (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) and functionalized ethoxy derivatives. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the dimethylaminoethoxy side chain (δ ~2.2–2.5 ppm for N(CH₃)₂ and δ ~3.6–4.2 ppm for OCH₂CH₂N) and the trifluoromethyl group (¹⁹F NMR: δ ~-60 to -65 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular ion peaks (e.g., [M+H]⁺). Purity assessment requires HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing derivatives with modified ethoxy or trifluoromethyl groups?

- Methodological Answer : Systematic variation of solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., KI for SN2 reactions) can enhance nucleophilic substitution efficiency. For trifluoromethyl modifications, introduce fluorinated building blocks like 4-chloro-3-(trifluoromethyl)benzaldehyde early in the synthesis . Computational modeling (DFT) predicts steric/electronic effects of substituents on reaction pathways, guiding experimental design .

Q. How do researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles . Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Control experiments with rigorously purified batches (HPLC ≥98%) and structural analogs (e.g., 3-methoxy-5-(trifluoromethyl)benzonitrile) isolate structure-activity relationships (SAR) .

Q. What are the challenges in characterizing byproducts from dimethylaminoethoxy functionalization, and how are they addressed?

- Methodological Answer : Common byproducts include alkylation overproducts (e.g., di-substituted ethoxy derivatives) and degradation products (e.g., hydrolysis of the nitrile group). Use LC-MS/MS to identify trace impurities and isotopic labeling (e.g., ¹⁵N-cyano groups) to track degradation pathways. Adjust reaction stoichiometry and employ inert atmospheres to minimize side reactions .

Q. How can in silico models guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer : Perform molecular docking to predict interactions with target proteins (e.g., kinase domains) and QSAR models to correlate logP, polar surface area, and metabolic stability. For instance, replacing the dimethylamino group with a morpholino moiety (as seen in patent derivatives) enhances solubility without compromising CNS penetration .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs. Include replicate experiments (n ≥ 3) and report confidence intervals to address biological variability .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, 24, and 48 hours. Monitor degradation via HPLC and quantify metabolites (e.g., hydrolysis to carboxylic acid). For light sensitivity, expose samples to UV-Vis radiation (ICH Q1B guidelines) and analyze photodegradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.